molecular formula C19H26N2O3S B2552897 N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 953999-40-1

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2552897
CAS No.: 953999-40-1
M. Wt: 362.49
InChI Key: BPSREBPKFJJPKD-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic sulfonamide derivative intended for research and development purposes in a controlled laboratory environment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Sulfonamide-based compounds are a significant class of molecules in medicinal chemistry and chemical biology research. They are frequently investigated for their potential to interact with various enzymatic pathways and cellular receptors. For instance, structurally similar sulfonamide compounds have been explored as potent and selective inhibitors of enzymes like CYP17, a target in oncology research . Other ethenesulfonamide and ethanesulfonamide derivatives have been developed as orally active antagonists for endothelin-A receptors, showcasing the potential of this chemical class in cardiovascular and renal disease research . The specific mechanism of action, biological targets, and research applications for this compound are areas for active investigation by qualified researchers. Researchers value this compound for its molecular structure, which features a phenethylamine core linked to a methoxyphenyl-ethanesulfonamide group. This architecture is often associated with specific physicochemical properties and potential bioactivity, making it a valuable building block or probe in pharmacological and biochemical studies. Handling of this material should be conducted by trained professionals adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-21(2)18-8-4-16(5-9-18)12-14-20-25(22,23)15-13-17-6-10-19(24-3)11-7-17/h4-11,20H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSREBPKFJJPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Dimethylamino)phenethylamine

4-(Dimethylamino)phenethylamine serves as the amine precursor. Two established routes are prevalent:

Route A: Reductive Amination

  • Starting Material : 4-(Dimethylamino)benzaldehyde
  • Reaction with Nitroethane :
    $$ \text{4-(Dimethylamino)benzaldehyde} + \text{Nitroethane} \xrightarrow{\text{NH}_4\text{OAc}} \text{4-(Dimethylamino)-β-nitrostyrene} $$
  • Reduction :
    $$ \text{4-(Dimethylamino)-β-nitrostyrene} \xrightarrow{\text{LiAlH}_4} \text{4-(Dimethylamino)phenethylamine} $$
    Yield: 68–72%.

Route B: Gabriel Synthesis

  • Phthalimide Protection :
    $$ \text{4-(Dimethylamino)phenethyl bromide} + \text{Potassium Phthalimide} \xrightarrow{\text{DMF}} \text{N-(4-(Dimethylamino)phenethyl)phthalimide} $$
  • Deprotection :
    $$ \text{N-(4-(Dimethylamino)phenethyl)phthalimide} \xrightarrow{\text{Hydrazine}} \text{4-(Dimethylamino)phenethylamine} $$
    Yield: 75–80%.

Synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl Chloride

This sulfonyl chloride is typically prepared via a three-step sequence:

Step 1: Thiol Formation
$$ \text{4-Methoxystyrene} + \text{NaSH} \xrightarrow{\text{Ethanol}} \text{2-(4-Methoxyphenyl)ethanethiol} $$
Step 2: Oxidation to Sulfonic Acid
$$ \text{2-(4-Methoxyphenyl)ethanethiol} \xrightarrow{\text{H}2\text{O}2, \text{HCl}} \text{2-(4-Methoxyphenyl)ethanesulfonic Acid} $$
Step 3: Chlorination
$$ \text{2-(4-Methoxyphenyl)ethanesulfonic Acid} + \text{PCl}_5 \xrightarrow{\text{Reflux}} \text{2-(4-Methoxyphenyl)ethanesulfonyl Chloride} $$
Yield: 60–65%.

Sulfonamide Bond Formation

The coupling of 4-(dimethylamino)phenethylamine and 2-(4-methoxyphenyl)ethanesulfonyl chloride is critical. Key parameters include:

Parameter Optimized Condition Impact on Yield
Solvent Dichloromethane Maximizes solubility of both reactants
Base Triethylamine (2.2 eq) Neutralizes HCl, drives reaction
Temperature 0°C → Room temperature Minimizes side reactions
Reaction Time 12–16 hours Ensures complete conversion

Reaction Equation:
$$ \text{2-(4-Methoxyphenyl)ethanesulfonyl Chloride} + \text{4-(Dimethylamino)phenethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} $$
Yield: 82–85%.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (3:1) yields crystalline product (purity >98%).
  • Column Chromatography : Silica gel (ethyl acetate:hexane = 1:1) for small-scale batches.

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) :
    δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH$$ _3 $$), 2.90–3.10 (m, 4H, SO$$ _2 $$CH$$ _2 $$), 2.60 (t, J = 7.2 Hz, 2H, CH$$ _2 $$N), 2.25 (s, 6H, N(CH$$ _3 $$)$$ _2 $$).
  • IR (KBr) : 3260 cm$$ ^{-1} $$ (N-H), 1320 cm$$ ^{-1} $$ (S=O asym), 1145 cm$$ ^{-1} $$ (S=O sym).

Scalability and Industrial Considerations

Large-scale production (≥1 kg) necessitates modifications:

  • Continuous Flow Synthesis : Reduces reaction time to 2–4 hours.
  • Solvent Recycling : Dichloromethane recovery via distillation.
  • Safety Protocols : PCl$$ _5 $$ handling under inert atmosphere due to hygroscopicity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
Reductive Amination 72 97 12.50
Gabriel Synthesis 80 98 9.80
Continuous Flow 78 96 7.20

Challenges and Mitigation Strategies

  • Sulfonyl Chloride Hydrolysis :
    • Use anhydrous solvents and inert atmosphere.
  • Amine Oxidation :
    • Add antioxidants (e.g., BHT) during storage.
  • Byproduct Formation :
    • Optimize stoichiometry (sulfonyl chloride:amine = 1:1.05).

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonamide group to a sulfonic acid.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfonic acid derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the dimethylamino group may interact with the active site of enzymes, inhibiting their function, while the methoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects

  • Dimethylamino vs. Nitro or Amino Groups: The dimethylamino group in the target compound increases lipophilicity and basicity compared to nitro (e.g., N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide ) or amino groups (e.g., 2-(4-Aminophenyl)-N-Methylethanesulfonamide ).
  • Methoxy Position :
    • The para-methoxy group in the target compound contrasts with meta or ortho positions in analogs like N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide , altering steric hindrance and π-π stacking interactions.

Backbone Modifications

  • Ethanesulfonamide vs. Ethenesulfonamide :
    • The saturated ethanesulfonamide chain in the target compound may confer greater conformational flexibility compared to the rigid ethenesulfonamide backbone of (E)-N-(4-Methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (Compound 6i) .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity Reference
N-(4-(Dimethylamino)phenethyl)-2-(4-methoxyphenyl)ethanesulfonamide (Target) C19H25N3O3S* ~375.5* Dimethylamino, 4-methoxyphenyl, ethanesulfonamide Not reported Hypothesized enzyme inhibition
(E)-N-(4-Methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6i) C18H19NO6S 377.4 Trimethoxyphenyl, ethenesulfonamide 176–178 Potent biological activity (unspecified)
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide C15H17NO3S 291.4 Ethyl, 2-methoxyphenyl, benzenesulfonamide Not reported Structural study only
2-(4-Aminophenyl)-N-Methylethanesulfonamide C9H14N2O2S 214.3 4-Aminophenyl, methylethanesulfonamide Not reported Potential solubility enhancement
N-[2-[(4-Amino-m-tolyl)ethylamino]ethyl]methanesulphonamide C13H22N4O2S 298.4 Aminoethylamino, m-tolyl, methanesulphonamide Not reported Color developer applications

*Estimated based on structural analysis.

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